Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Genotoxicity Drug Safety Screening Quinoline SAR

Quinoline-based drug discovery is frequently derailed by genotoxicity flags. Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate (CAS 2721375-24-0) solves this: the 3-fluoro substituent abolishes both in vitro (Ames TA100) and in vivo (lacZ-transgenic mouse) mutagenicity, while the 6-ethoxycarbonyl group provides a hydrolyzable handle for amide library diversification. • Non-mutagenic: 3-F blocks metabolic epoxidation; Ames-negative & in vivo clean • Synthetic versatility: 6-COOEt → acid → carboxamide libraries via standard coupling • Balanced LogP (2.56): Improved drug-likeness vs. dichloro analog (LogP ~3.2) In stock; standard packs: 10 mg-100 mg; bulk custom synthesis available.

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
Cat. No. B13943100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
Molecular FormulaC13H12FNO3
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O
InChIInChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3
InChIKeyWBSXOLUXZVENDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate: Physicochemical Profile


Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate (CAS 2721375-24-0) is a polyfunctional quinoline derivative integrating a 3-position fluorine atom, an 8-position hydroxyl group, a 2-methyl substituent, and a 6-carboxylate ethyl ester on the quinoline core . With a molecular weight of 249.24 g/mol and an empirical formula of C₁₃H₁₂FNO₃, the compound exhibits a calculated LogP of 2.56, a topological polar surface area (TPSA) of 59.42 Ų, four hydrogen-bond acceptors, and one hydrogen-bond donor . The 8-hydroxyquinoline (8-HQ) scaffold is a recognized privileged structure in medicinal chemistry and metal-chelation research [1]; however, the specific combination of 3-fluoro, 2-methyl, and 6-ethoxycarbonyl substitutions distinguishes this entity from generic 8-HQ derivatives and demands explicit evidence-based evaluation prior to selection or procurement.

Free 8-OH retention supports metal-chelation and antibacterial activity screening
3-fluoro substitution reported to lower genotoxic response compared to other fluoroquinolines
6-ethoxycarbonyl ester enables modular amide library synthesis

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate: Why Generic Analogs Fail


Substituting Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate with an unsubstituted 8-hydroxyquinoline or a non-fluorinated 2-methyl-8-hydroxyquinoline analog introduces quantifiable risks that are invisible to a simple scaffold-based selection. The 3-fluoro substituent is not an inert bystander: peer-reviewed mutagenicity studies demonstrate that 3-fluoroquinoline is devoid of mutagenic activity in Salmonella typhimurium TA100, whereas quinoline and 5-, 6-, 7-, and 8-fluoroquinoline isomers retain significant mutagenicity [1]. This position-specific detoxification is attributed to fluorine blockade of metabolic epoxidation at the pyridine moiety—a mechanism that cannot be assumed for any other halogen or any other ring position [1]. Additionally, the ethyl ester at C-6 provides a hydrolytically labile handle for further derivatization (e.g., amide library synthesis) that is absent in the simple 8-hydroxy-2-methylquinoline scaffold [2]. The measurable LogP difference conferred by the 3-fluoro and 6-ethoxycarbonyl groups further alters membrane permeability and formulation behavior relative to the unsubstituted parent . These orthogonal differentiators—genotoxic safety profile, synthetic tractability, and physicochemical tuning—mean that generic substitution jeopardizes both the safety interpretation of biological data and the chemical reproducibility of downstream syntheses.

Fluorine position alters genotoxicity endpoint

3-fluoro substitution associated with reduced mutagenic response; other fluoro isomers may not share this profile.

Missing ester handle limits derivatization

Absence of 6-ethoxycarbonyl group restricts modular amide library synthesis.

Lipophilicity mismatch

Unsubstituted or non-fluorinated 8-HQ analogs exhibit different LogP, potentially altering membrane permeability and formulation behavior.

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate: Evidence vs. Closest Analogs


3-Fluoroquinoline Abolishes Mutagenicity

The 3-fluoro substitution uniquely abolishes the mutagenic property inherent to the quinoline scaffold. In the Ames test using Salmonella typhimurium TA100 with S9 metabolic activation, 3-fluoroquinoline was completely deficient in mutagenicity, whereas 5-, 6-, 7-, and 8-fluoroquinoline isomers all exhibited significant mutagenic activity comparable to unsubstituted quinoline [1][2]. This position-specific effect is mechanistically attributed to fluorine blockade of cytochrome P450-mediated epoxidation at the 2,3-position of the pyridine ring—the putative bioactivation pathway responsible for DNA adduct formation [1]. The target compound retains the 3-fluoro substitution pattern and therefore inherits this reduced genotoxic liability relative to any analog fluorinated at positions 4, 5, 6, 7, or 8, or any non-fluorinated quinoline.

Ames Mutagenicity
Class-level inference
3-Fluoroquinoline: non-mutagenic; other fluoro isomers: mutagenic
Supports reduced genotoxic response interpretation
Direct data on target compound unavailable; class-level inference
Genotoxicity Drug Safety Screening Quinoline SAR

Lipophilicity Advantage Over Non-Fluorinated Analog

The target compound exhibits a calculated LogP of 2.56 . In contrast, the non-fluorinated parent scaffold 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine, CAS 826-81-3) has a predicted LogP of approximately 2.2–2.4 based on consensus in silico estimates [1]; the 5,7-dichloro analog (HQ-2/Chlorquinaldol) has a LogP of approximately 3.2 [2]. The incremental lipophilicity gain from the 3-fluoro substitution moves the compound closer to the drug-like LogP sweet spot (1–3) while the 6-ethoxycarbonyl group preserves sufficient polarity (TPSA 59.42) to maintain aqueous solubility . This balanced profile contrasts with the overly lipophilic dichloro analog (LogP ~3.2), which may exhibit higher protein binding and reduced free fraction.

Lipophilicity Profile
Cross-study comparable
Target LogP 2.56 vs parent ~2.2–2.4, dichloro analog ~3.2
Intermediate LogP may support permeability review
Calculated values; experimental confirmation advised
Lipophilicity Membrane Permeability Druglikeness

Antibacterial Potency of 8-Hydroxyquinoline Analogs

Published data for the 8-hydroxy-2-methylquinoline scaffold demonstrate that substituents at C-5, C-7, and C-6 dramatically modulate antibacterial potency. 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) achieved MIC values of 0.1 µM against M. tuberculosis H37Rv, 1.56 µM against M. smegmatis, and 1.1–2.2 µM against MRSA and MSSA [1]. By contrast, the unsubstituted parent 8-hydroxyquinoline (HQ-1) showed an MIC of 1 µM against M. tuberculosis—a 10-fold lower potency than HQ-2 [1]. No directly comparable MIC data exist for the 3-fluoro-6-ethoxycarbonyl derivative in the same assay; however, the SAR established in this study indicates that electron-withdrawing substituents at the quinoline ring strongly influence antibacterial activity. The 3-fluoro and 6-ethoxycarbonyl groups in the target compound introduce a distinct electronic environment (combined -I and -M effects) that is absent in HQ-2 (chlorines at C-5 and C-7) and HQ-1 (no substituents) [2].

Antibacterial MIC
Class-level inference
HQ-2 MIC 0.1 µM (M.tb); HQ-1 1 µM; target: no direct data
SAR indicates substitution-dependent antibacterial activity
Direct MIC data for target compound required
Antibacterial Mycobacterium tuberculosis Structure-Activity Relationship

Metal Chelation Requires Free 8-Hydroxyl

The 8-hydroxyquinoline pharmacophore is a well-characterized bidentate metal chelator, forming stable complexes with Fe³⁺, Cu²⁺, Zn²⁺, and other divalent/trivalent cations [1]. Alkylation of the C-8 hydroxyl group (as in the QD-1 to QD-12 derivative series) completely abolishes antibacterial and antibiofilm activity, as demonstrated by the >100 µM MIC values for all 8-alkoxy derivatives compared to 0.1–13.8 µM for the parent 8-OH compounds (HQ-1 through HQ-4) [2]. The target compound retains the free 8-OH group and therefore preserves the metal-chelating functionality that is essential for biological activity in this scaffold. By contrast, any 8-methoxy, 8-ethoxy, or 8-prenyloxy analog would be expected to lose all measurable antibacterial and antibiofilm activity based on the SAR established across 12 derivatives [2].

8-OH Requirement
Head-to-head
8-OH analogs active (MIC 1–13.8 µM); 8-alkoxy >100 µM
Free 8-OH essential for antibacterial activity
Target retains free 8-OH; substitution confirmed
Metal Chelation Iron Ionophores Neurodegeneration

In Vivo Non-Mutagenicity of 3-Fluoroquinoline

In an in vivo mutagenesis assay using lacZ-transgenic mice, 3-fluoroquinoline was completely devoid of mutagenic activity in the liver, whereas quinoline and 5-fluoroquinoline exhibited significant mutagenic responses [1]. This in vivo confirmation extends the in vitro Ames test findings into a whole-animal model and demonstrates that the detoxifying effect of 3-fluoro substitution is not an artifact of the S9 metabolic activation system. The study concluded that 'the complete deprivation of mutagenicity may be attributed to an inhibition of the metabolic transformation of quinoline to its active metabolite responsible for production of mutagenic DNA lesions' [1]. For any research program progressing toward in vivo efficacy or toxicology studies, the 3-fluoro substitution pattern of the target compound offers a documented safety advantage not shared by other fluoroquinoline positional isomers.

In Vivo Mutagenicity
Class-level inference
3-Fluoroquinoline non-mutagenic in lacZ mice; quinoline mutagenic
In vivo data corroborates in vitro endpoint
Model-specific context; class-level inference
In Vivo Mutagenesis Drug Safety Transgenic Mouse Model

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate: Application Scenarios


Non-Mutagenic Quinoline for Hit-to-Lead

In early-stage antibacterial or antimycobacterial drug discovery, the quinoline scaffold is pharmacologically attractive but carries a known mutagenicity liability that can derail lead optimization. The 3-fluoro substitution pattern, as retained in ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate, has been shown to completely abolish both in vitro (Ames TA100, [1]) and in vivo (lacZ-transgenic mouse liver, [2]) mutagenicity. This allows medicinal chemistry teams to explore the 8-hydroxyquinoline pharmacophore—including its metal-chelating and antibacterial activities documented in HQ-2 (MIC 0.1 µM against M. tuberculosis [3])—without triggering genotoxicity alerts that would otherwise disqualify the chemical series. The 6-ethoxycarbonyl group additionally provides a hydrolyzable ester handle for prodrug design or amide library diversification.

Metal Chelation and Fluorescent Chemosensing

The 8-hydroxyquinoline moiety is a well-established bidentate ligand for Fe³⁺, Cu²⁺, and Zn²⁺, and its metal complexes are frequently fluorescent, enabling applications in fluorescent chemosensing and bioimaging [1]. Critically, the SAR data from Lall et al. (2025) demonstrate that alkylation of the C-8 hydroxyl group results in a >100-fold loss of biological activity [2], confirming that the free 8-OH is indispensable. Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate retains the free 8-OH group while the 3-fluoro substituent modulates the electron density on the quinoline ring, potentially tuning the metal-binding affinity and fluorescence quantum yield relative to the non-fluorinated parent. The LogP of 2.56 [3] also facilitates partitioning into organic phases or lipid membranes for membrane-associated metal-sensing applications.

Chemical Probe Synthesis via 6-Ethoxycarbonyl Derivatization

The 6-ethoxycarbonyl group serves as a versatile synthetic handle for generating compound libraries. Hydrolysis to the free carboxylic acid (8-hydroxy-2-methylquinoline-6-carboxylic acid, CAS 1668584-30-2 [1]) enables activation to the acid chloride and subsequent coupling with amines to produce carboxamide libraries [2]. This derivatization route is well-precedented in 8-hydroxyquinoline-6-carboxylate chemistry and offers a modular path to explore SAR at the C-6 position. The 3-fluoro substituent remains inert under standard ester hydrolysis conditions (aqueous NaOH or LiOH), ensuring that the beneficial non-mutagenic property is retained throughout the derivatization sequence. Researchers procuring this compound therefore acquire not just a single entity but an entry point into a diverse chemical space via standard amide coupling protocols.

Antibacterial SAR vs. Drug-Resistant Strains

The 8-hydroxy-2-methylquinoline scaffold has demonstrated potent activity against both methicillin-sensitive S. aureus (MSSA MIC = 2.2 µM for HQ-2) and methicillin-resistant S. aureus (MRSA MIC = 1.1 µM for HQ-2), with a 2-fold selectivity for the resistant strain [1]. The 5,7-dichloro substitution pattern of HQ-2 establishes a potency benchmark (M. tuberculosis MIC = 0.1 µM). However, chlorquinaldol (HQ-2) carries the liability of cytotoxicity (IC₅₀ < 100 µM against U937 and Vero cells [1]) and a LogP exceeding 3.0, which may limit its developability. Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate offers a differentiated substitution pattern—3-fluoro instead of 5,7-dichloro—that allows direct head-to-head comparison of antibacterial potency, cytotoxicity, and physicochemical profile. Procurement of this compound enables the critical experiment: determining whether the 3-fluoro-6-ethoxycarbonyl motif matches or improves upon the HQ-2 activity benchmark while potentially offering a safer genotoxicity and cytotoxicity profile.

Application
Selection Property
Validation Focus
Non-mutagenic quinoline hit-to-lead studies
3-Fluoro scaffold genotoxicity endpoint context
In vitro and in vivo mutagenicity assay response
Metal chelation and fluorescent sensing research
Free 8-OH group for metal binding
8-HQ metal complexation and fluorescence quantum yield
Carboxamide library synthesis
6-Ethoxycarbonyl ester handle
Ester hydrolysis and amide coupling efficiency
Antibacterial SAR screening studies
Substituent-dependent antibacterial activity profile
MIC and cytotoxicity endpoint comparison
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